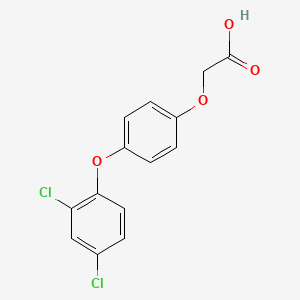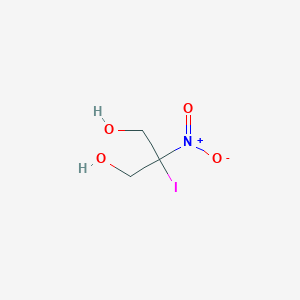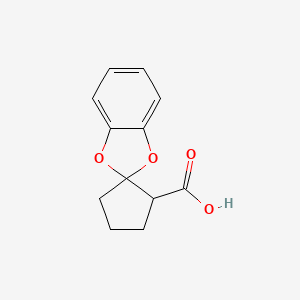
Plumbanone--iridium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Plumbanone–iridium (1/1) is a compound that combines lead and iridium in a unique chemical structure. This compound is of significant interest due to its potential applications in various fields, including catalysis, materials science, and medicinal chemistry. The combination of lead and iridium offers unique properties that are not found in other compounds, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Plumbanone–iridium (1/1) typically involves the reaction of lead compounds with iridium precursors under controlled conditions. One common method involves the use of lead acetate and iridium chloride in a solvent such as ethanol. The reaction is carried out at elevated temperatures, often around 80-100°C, to facilitate the formation of the desired compound. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of Plumbanone–iridium (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Plumbanone–iridium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic properties of the iridium and lead atoms in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxide and iridium oxide, while reduction could produce lead metal and iridium metal .
科学研究应用
Plumbanone–iridium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: The compound is being investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and induce cell death.
作用机制
The mechanism of action of Plumbanone–iridium (1/1) involves its interaction with molecular targets such as enzymes and DNA. The iridium atom in the compound can form coordination complexes with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the induction of DNA damage, ultimately leading to cell death .
相似化合物的比较
Similar Compounds
- Iridium chloride
- Lead acetate
- Iridium oxide
- Lead oxide
Uniqueness
Plumbanone–iridium (1/1) is unique due to the combination of lead and iridium, which imparts distinct electronic and catalytic properties. Unlike other iridium or lead compounds, Plumbanone–iridium (1/1) exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
39377-55-4 |
|---|---|
分子式 |
IrOPb |
分子量 |
415 g/mol |
IUPAC 名称 |
iridium;oxolead |
InChI |
InChI=1S/Ir.O.Pb |
InChI 键 |
SOTJNPQEFGUWJE-UHFFFAOYSA-N |
规范 SMILES |
O=[Pb].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


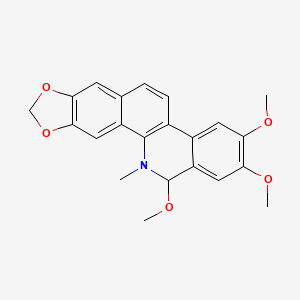

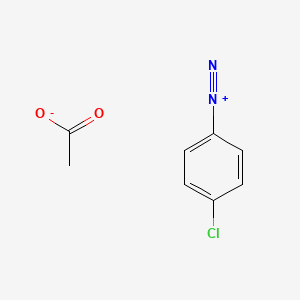
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
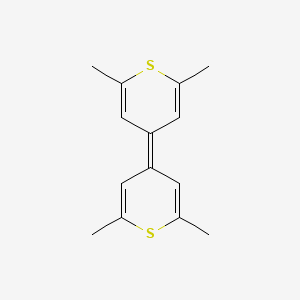

![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)

![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)

